N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety bearing a (4-chlorophenyl)methyl substituent. This scaffold is associated with diverse biological activities, including anticancer and anticonvulsant properties, depending on substituent variations .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-13-5-9-16(10-6-13)23-12-17(21-22-23)18(24)20-11-14-3-7-15(19)8-4-14/h3-10,12H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNFDZODITXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's properties, synthesis, and biological evaluations, particularly focusing on its anticancer and antimicrobial activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN5O |
| Molecular Weight | 353.81 g/mol |
| LogP | 4.2182 |
| Polar Surface Area | 59.77 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and ethylphenyl groups may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as amide coupling and cyclization reactions. The specific synthetic route can vary based on the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. In vitro evaluations have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MOLT-4 (leukemia), K-562 (chronic myeloid leukemia), and others.
- Mechanism of Action : The mechanism may involve apoptosis induction, DNA damage, and inhibition of cell proliferation.
A comparative analysis shows that this compound's activity may be on par with established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Preliminary tests indicate that this compound exhibits:
- Fungicidal Activity : Effective against various strains of fungi and Candida species.
- Bactericidal Properties : Potential activity against Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have focused on similar triazole derivatives to evaluate their biological activities:
- Study on Antiproliferative Activity : A derivative related to this compound showed GI50 values in the nanomolar range against leukemia cell lines, indicating potent anticancer effects .
- Evaluation of ADME Properties : Computer-aided drug design studies suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for triazole derivatives, making them suitable candidates for further development in drug discovery .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a 1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing primarily in substituent groups on the triazole ring and amide nitrogen. Key structural variations are summarized below:
Key Observations :
- The target compound lacks a substituent at position 5 of the triazole ring, unlike analogs such as ZIPSEY (methyl) or 3o (ethyl) .
- The 4-ethylphenyl group at N1 distinguishes it from chlorophenyl- or methoxyphenyl-substituted analogs .
- The (4-chlorophenyl)methyl amide substituent contrasts with heterocyclic or aminoalkyl groups in other compounds .
Anticancer Activity:
- Analogs with trifluoromethyl or cyclopropyl groups at position 5 exhibit potent growth inhibition (GP values: 68–86%) against NCI-H522 lung cancer cells .
Anticonvulsant Activity:
Physicochemical Properties
Notes:
- *Molecular weight calculated based on formula C23H21ClN4O.
- The 4-ethylphenyl group increases hydrophobicity compared to methoxy or hydroxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
